6-Ethyl-4-phenylpyrimidin-2(1H)-one
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Overview
Description
6-Ethyl-4-phenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-phenylpyrimidin-2(1H)-one typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-phenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrimidin-2(1H)-one: Lacks the ethyl group at the 6-position.
6-Methyl-4-phenylpyrimidin-2(1H)-one: Contains a methyl group instead of an ethyl group at the 6-position.
6-Ethyl-4-(4-methylphenyl)pyrimidin-2(1H)-one: Has a methyl group on the phenyl ring.
Uniqueness
6-Ethyl-4-phenylpyrimidin-2(1H)-one is unique due to the presence of both ethyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89967-19-1 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-ethyl-4-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-2-10-8-11(14-12(15)13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |
InChI Key |
BNOHXNZOSRDSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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